molecular formula C5H10ClNO3 B1384090 2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride CAS No. 2060053-07-6

2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride

Cat. No.: B1384090
CAS No.: 2060053-07-6
M. Wt: 167.59 g/mol
InChI Key: SOVDPLAYEIJELQ-UHFFFAOYSA-N
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Description

2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride is a cyclopropane-containing compound featuring an aminooxy (-ONH₂) group and a carboxylic acid moiety, stabilized as a hydrochloride salt.

Properties

IUPAC Name

2-aminooxy-2-cyclopropylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c6-9-4(5(7)8)3-1-2-3;/h3-4H,1-2,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVDPLAYEIJELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride involves several steps. One common method includes the amidomalonate synthesis, which is an extension of the malonic ester synthesis . This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. The resulting product is then subjected to hydrolysis and decarboxylation to yield the desired compound.

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aminooxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride with structurally related analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Key Properties
2-(Aminooxy)-2-cyclopropylacetic acid HCl* Not provided C₅H₉ClN₂O₃† ~196.6 (est.) Aminooxy, cyclopropane, carboxylic acid High polarity, reactive aminooxy group
Methyl 2-amino-2-cyclopropylacetate HCl 535936-86-8 C₆H₁₂ClNO₂ 165.62 Amino, cyclopropane, methyl ester Lipophilic ester, lower reactivity
2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid HCl 1955473-59-2 C₇H₁₂ClNO₄ 209.63 Stereospecific amino, methoxycarbonyl, cyclopropane Chiral centers influence binding
2-Amino-N-cyclopropylacetamide HCl 670253-51-7 C₅H₁₀ClN₂O 150.61 Amide, cyclopropane Stable amide, moderate lipophilicity
2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid HCl 2402830-54-8 C₆H₉ClF₃NO₂ 219.59 Trifluoromethyl, cyclopropane, amino High electronegativity, lipophilic

†Estimated formula based on functional groups.

Functional Group Analysis

  • Aminooxy (-ONH₂) vs. Amino (-NH₂): The aminooxy group in the target compound enhances nucleophilicity compared to simple amino groups (e.g., in Methyl 2-amino-2-cyclopropylacetate HCl), enabling oxime formation or conjugation with carbonyl groups .
  • Carboxylic Acid vs.
  • Substituent Effects: The trifluoromethyl group in 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid HCl () introduces strong electron-withdrawing effects, contrasting with the aminooxy group’s nucleophilic character.

Reactivity and Stability

  • Ester Hydrolysis: Methyl 2-amino-2-cyclopropylacetate HCl () may undergo hydrolysis to carboxylic acids under basic conditions, whereas the target compound’s pre-existing acid group avoids this step.
  • Amide Stability: 2-Amino-N-cyclopropylacetamide HCl () exhibits higher stability than aminooxy-containing compounds, which may react with electrophiles or oxidizers.

Stereochemical Considerations

The stereospecific compound 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid HCl () highlights the role of chirality in biological interactions, suggesting that enantiomeric forms of the target compound (if present) could exhibit divergent activities.

Research Implications

While direct comparative bioactivity data are absent in the evidence, structural differences imply distinct applications:

  • Life Sciences Research: Methyl 2-amino-2-cyclopropylacetate HCl () may serve as a precursor due to its ester group, whereas the target compound’s aminooxy group could facilitate probe synthesis (e.g., for labeling).
  • Drug Design: The trifluoromethyl analog () might optimize metabolic stability, while the aminooxy group in the target compound could enhance target engagement via hydrogen bonding.

Biological Activity

Overview

2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride is a synthetic compound recognized primarily for its role as an inhibitor of gamma-aminobutyric acid (GABA) transaminase. This inhibition leads to increased levels of GABA, a critical neurotransmitter in the central nervous system, thereby suggesting potential therapeutic applications in neurological disorders.

  • IUPAC Name : 2-aminooxy-2-cyclopropylacetic acid hydrochloride
  • CAS Number : 2060053-07-6
  • Molecular Formula : C5_5H9_9ClN2_2O3_3

The biological activity of this compound is primarily attributed to its mechanism of inhibiting pyridoxal phosphate (PLP)-dependent enzymes, particularly GABA transaminase. By inhibiting this enzyme, the compound effectively increases the concentration of GABA, which can enhance inhibitory neurotransmission and potentially alleviate symptoms associated with various neurological conditions.

Biological Activity and Research Findings

Research has indicated several biological activities and potential therapeutic applications:

  • Neurotransmitter Regulation :
    • The compound's ability to inhibit GABA transaminase suggests it may be useful in treating conditions characterized by low GABA levels, such as epilepsy, anxiety disorders, and depression.
  • Antitumor Activity :
    • Preliminary studies have explored its effects on tumor cell lines, where it exhibited cytotoxic properties, indicating a potential role in cancer therapy.
  • Enzyme Inhibition :
    • It has been studied for its inhibitory effects on other enzymes involved in metabolic pathways, which could lead to broader applications in metabolic disorders.

Case Study 1: GABA Regulation

A study conducted on animal models demonstrated that administration of this compound resulted in significantly elevated levels of GABA in brain tissues. This elevation correlated with reduced seizure frequency and severity, suggesting its potential use as an anticonvulsant agent.

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of metabolic pathways that are crucial for cell survival and proliferation.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionTherapeutic Use
Aminooxyacetic AcidInhibits GABA transaminaseAnticonvulsant
CarboxymethoxylamineInhibits PLP-dependent enzymesPotential anti-inflammatory agent
This compoundInhibits GABA transaminase; increases GABA levelsNeurological disorders; cancer therapy

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride?

Answer:
Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution, followed by aminooxy group introduction under controlled pH (e.g., using hydroxylamine derivatives). Characterization requires multi-technique validation:

  • NMR spectroscopy (¹H/¹³C) to confirm cyclopropane ring integrity and aminooxy group placement .
  • Mass spectrometry (MS) for molecular weight verification (expected m/z: 165.62 for parent ion) .
  • Elemental analysis to validate stoichiometry (C₆H₁₂ClNO₂) .
    Storage should adhere to -20°C (powder) or -80°C (in solvent) to prevent hydrolysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Containment : Use fume hoods for airborne particulate control; monitor concentrations with real-time sensors .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Emergency measures : Immediate rinsing with water for skin/eye exposure (15+ minutes) and medical observation for inhalation .
  • Storage : Seal containers under inert gas (e.g., N₂) to minimize moisture absorption .

Advanced: How can researchers optimize reaction conditions for derivatives of this compound?

Answer:
Employ Design of Experiments (DoE) to systematically vary parameters:

  • Variables : Temperature (40–100°C), solvent polarity (DMSO vs. aqueous), and catalyst loading (e.g., Pd/C) .
  • Response surface methodology identifies optimal yields while minimizing side reactions (e.g., cyclopropane ring opening) .
    Computational tools (e.g., quantum chemical pathfinding) predict intermediates and transition states to guide experimental validation .

Advanced: How should contradictions in spectroscopic data (e.g., NMR peak splitting) be resolved?

Answer:

  • Cross-validation : Compare with reference spectra from analogs (e.g., methyl 2-amino-2-cyclopropylacetate) .
  • Dynamic effects : Use variable-temperature NMR to assess conformational exchange broadening .
  • Theoretical modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate spectra and assign ambiguous peaks .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal chemistry : Precursor for aminooxy-containing protease inhibitors or prodrugs .
  • Chemical biology : Probing enzyme mechanisms via site-specific hydroxylamine-mediated crosslinking .
  • Material science : Building block for cyclopropane-functionalized polymers with tailored rigidity .

Advanced: What computational strategies enhance understanding of its reactivity?

Answer:

  • Reaction path search : Use ab initio methods (e.g., IRC analysis) to map energy landscapes for cyclopropane ring reactions .
  • Machine learning : Train models on existing kinetic data to predict regioselectivity in nucleophilic substitutions .
  • Solvent effects : COSMO-RS simulations quantify solvation impacts on reaction barriers .

Basic: Which analytical techniques are most effective for purity assessment?

Answer:

  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and ESI-MS for impurity profiling .
  • TGA/DSC : Monitor thermal stability (decomposition onset ~200°C) and hydrate formation .
  • Ion chromatography : Quantify chloride counterion content (theoretical: 21.4% w/w) .

Advanced: How to investigate degradation pathways under varying pH conditions?

Answer:

  • Forced degradation studies : Expose to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 14 days .
  • LC-HRMS : Identify degradation products (e.g., cyclopropane ring-opened aldehydes or ketones) .
  • Kinetic modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride
Reactant of Route 2
2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride

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